Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxyanilino and carboxylate groups. It is often used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyaniline with 6,8-dimethylquinoline-3-carboxylic acid in the presence of ethyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Quinoline derivatives: Various other quinoline-based compounds used in medicinal chemistry
Uniqueness
Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyanilino and carboxylate groups contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-4-25-20(24)17-11-21-18-13(3)9-12(2)10-16(18)19(17)22-14-5-7-15(23)8-6-14;/h5-11,23H,4H2,1-3H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJELBFUGHCTPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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